1-Boc-4-(4-Methylaminobenzyl)piperazine
Overview
Description
1-Boc-4-(4-Methylaminobenzyl)piperazine is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. The compound features a piperazine ring substituted with a 4-methylaminobenzyl group and protected by a tert-butoxycarbonyl (Boc) group. This structural configuration makes it a valuable building block in medicinal chemistry and pharmaceutical research.
Scientific Research Applications
1-Boc-4-(4-Methylaminobenzyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is employed in the study of biological pathways and mechanisms, especially those involving neurotransmitter receptors.
Medicine: It serves as an intermediate in the synthesis of drugs targeting psychiatric disorders, such as those with dual receptor affinities for D2 and 5-HT1A receptors.
Industry: The compound is utilized in the production of agrochemicals and dyestuffs.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that piperazine derivatives generally target the neuromuscular system .
Mode of Action
This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor .
Biochemical Pathways
Piperazine compounds are known to interact with the gabaergic system, which could potentially affect a variety of downstream neurological processes .
Result of Action
The general effects of piperazine compounds include the paralysis of parasites and potential effects on the host’s neurological system .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-4-(4-Methylaminobenzyl)piperazine can be synthesized through multiple synthetic routes. One common method involves the reaction of 4-methylaminobenzyl chloride with 1-Boc-piperazine under basic conditions. The reaction typically employs a base such as potassium carbonate in an organic solvent like acetonitrile, followed by purification through column chromatography to obtain the desired product with high purity.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and minimize costs. Recent advancements have introduced more efficient synthetic routes using diethylamine as a starting material, involving chlorination, Boc protection, and cyclization steps. These methods have achieved yields exceeding 93.5%, enhanced purity, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-(4-Methylaminobenzyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected piperazine nitrogen can be substituted with different electrophiles.
Reductive Amination: This reaction involves the reduction of imines or aldehydes in the presence of reducing agents like sodium cyanoborohydride to form secondary amines.
Common Reagents and Conditions:
Bases: Potassium carbonate, sodium hydride.
Solvents: Acetonitrile, dichloromethane.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various substituted piperazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
1-Boc-piperazine: A precursor in the synthesis of 1-Boc-4-(4-Methylaminobenzyl)piperazine, used in various organic synthesis reactions.
1-Boc-4-(4-aminophenyl)piperazine: Another derivative with similar applications in pharmaceutical research.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile intermediate in drug development .
Properties
IUPAC Name |
tert-butyl 4-[[4-(methylamino)phenyl]methyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)13-14-5-7-15(18-4)8-6-14/h5-8,18H,9-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOIRMODEODTAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676410 | |
Record name | tert-Butyl 4-{[4-(methylamino)phenyl]methyl}piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954240-26-7 | |
Record name | tert-Butyl 4-{[4-(methylamino)phenyl]methyl}piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.